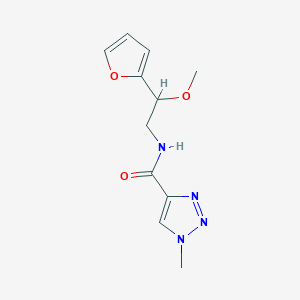

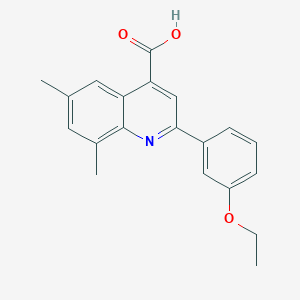

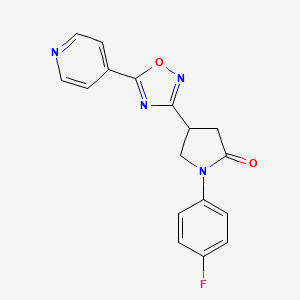

![molecular formula C12H12N2O3S B2495121 2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid CAS No. 851903-45-2](/img/structure/B2495121.png)

2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, including the Bohlmann-Rahtz heteroannulation reaction for constructing the pyridine synthesis with total regiocontrol, as demonstrated in the synthesis of dimethyl sulfomycinamate from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate (Bagley et al., 2005). This approach might be applicable to the target compound, indicating the potential complexity and efficiency of its synthesis process.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks often involves intricate hydrogen-bonding interactions and supramolecular architectures, as seen in the crystal structures of related chemical entities (Canfora et al., 2010). These studies highlight the importance of non-covalent interactions in determining the three-dimensional arrangement of molecules in the solid state.

Chemical Reactions and Properties

The chemical reactivity of the compound is likely influenced by its functional groups, such as the methylsulfanyl and carboxylic acid moieties. For instance, sulfanyl groups are known to participate in ligation chemistry, aiding in peptide/protein synthesis, which showcases their reactivity and utility in complex chemical transformations (Ohkawachi et al., 2020).

科学研究应用

Synthetic Pathways and Methodologies : One of the notable approaches in the synthesis of related complex molecules involves multistep reactions that showcase the compound's utility in creating pyridine-based structures. For example, Bagley et al. (2005) detailed a method for synthesizing dimethyl sulfomycinamate, demonstrating the compound's role in the construction of trisubstituted pyridines through Bohlmann-Rahtz heteroannulation, which is significant for the synthesis of thiopeptide antibiotics Bagley et al., 2005. This synthetic versatility is crucial for developing new pharmaceuticals and understanding chemical reactions.

Catalysis and Green Chemistry : The compound's derivatives also play a role in catalysis and green chemistry. For instance, Gilbile et al. (2017) describe the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, emphasizing the process's green metrics, such as atom economy and waste minimization. This research contributes to the development of more sustainable chemical processes Gilbile et al., 2017.

Chemiluminescence and Fluorescence : In the field of analytical chemistry, the related derivatives exhibit properties that are beneficial for developing chemiluminescent and fluorescent probes. Watanabe et al. (2010) explored the base-induced chemiluminescence of dioxetane derivatives, which could be foundational for creating sensitive detection methods for biochemical assays Watanabe et al., 2010.

Molecular Docking and Biological Evaluation : Furthermore, the exploration into heterocyclic compounds like 2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid extends into computational studies and biological evaluations. For instance, Fathima et al. (2021) synthesized novel benzoxazole derivatives, assessing their antimicrobial, antioxidant, and antitubercular activities through molecular docking studies. This research underscores the compound's potential in drug discovery and development Fathima et al., 2021.

属性

IUPAC Name |

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-7-10(8(2)17-14-7)6-18-11-9(12(15)16)4-3-5-13-11/h3-5H,6H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIXNFYAERHBRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CSC2=C(C=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

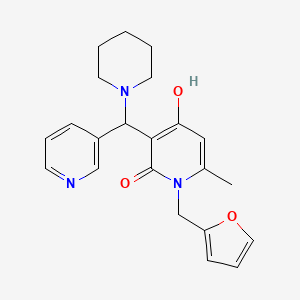

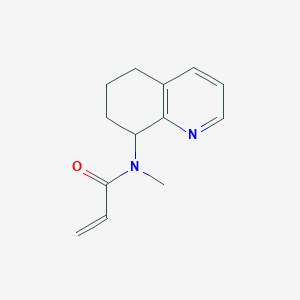

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)

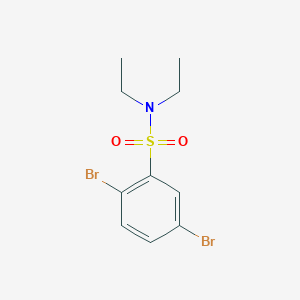

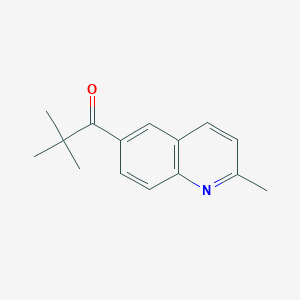

![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)

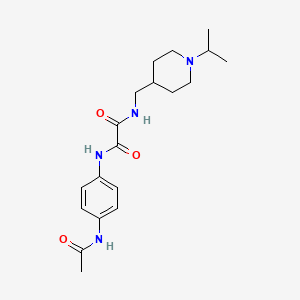

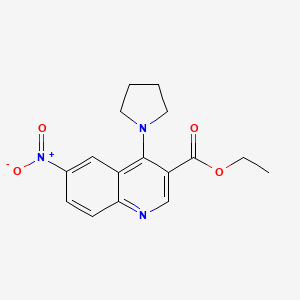

![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)

![tert-Butyl 3'-oxo-3',4'-dihydro-1'H-spiro[azetidine-3,2'-quinoxaline]-1-carboxylate](/img/structure/B2495058.png)